molecular formula C11H13F2NO B5624032 4-(2,5-difluorobenzyl)morpholine

4-(2,5-difluorobenzyl)morpholine

Cat. No.: B5624032
M. Wt: 213.22 g/mol
InChI Key: UDGOQDUPOHWPAZ-UHFFFAOYSA-N
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Description

4-(2,5-Difluorobenzyl)morpholine is a morpholine derivative characterized by a benzyl group substituted with fluorine atoms at the 2- and 5-positions of the aromatic ring. The morpholine moiety, a six-membered heterocycle containing one nitrogen and one oxygen atom, contributes to its polarity and ability to participate in hydrogen bonding.

Properties

IUPAC Name

4-[(2,5-difluorophenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGOQDUPOHWPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₁₃F₂NO
  • Molecular Weight : 213.23 g/mol
  • IUPAC Name : 4-[(2,5-difluorophenyl)methyl]morpholine

Synthesis typically involves nucleophilic substitution between morpholine and 2,5-difluorobenzyl chloride under basic conditions, followed by purification via column chromatography or recrystallization .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The biological and chemical properties of 4-(2,5-difluorobenzyl)morpholine are influenced by the position and number of halogen atoms on the benzyl group. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituents Key Differences
4-(2-Fluorobenzyl)morpholine C₁₁H₁₄FNO 2-Fluoro Single fluorine substitution reduces electron-withdrawing effects, potentially lowering reactivity and antimicrobial activity .
4-(2-Chloro-4-fluorobenzyl)morpholine C₁₁H₁₃ClFNO 2-Chloro, 4-Fluoro Chlorine’s larger atomic size increases steric hindrance, possibly reducing binding affinity compared to difluoro analogs .
4-(2,5-Dimethoxybenzyl)morpholine C₁₃H₁₉NO₃ 2,5-Dimethoxy Methoxy groups are electron-donating, altering electronic properties and potentially decreasing interaction with electrophilic biological targets .
4-(4-Bromophenethyl)morpholine C₁₂H₁₆BrNO 4-Bromo (phenethyl) Bromine’s polarizability enhances hydrophobic interactions, but the phenethyl chain increases molecular flexibility .

Key Observations :

  • Electronic Effects : The 2,5-difluoro substitution provides a balance of electron-withdrawing character without excessive steric bulk, optimizing interactions with target proteins .

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